Cas no 947-95-5 (5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde)

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde structure
947-95-5 structure
Product Name:5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Numero CAS:947-95-5
MF:C11H9ClN2O
MW:220.65496134758
MDL:MFCD00100755
CID:808546
PubChem ID:24867155
Update Time:2025-11-02

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
    • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
    • 1H-Pyrazole-4-carboxaldehyde,5-chloro-3-methyl-1-phenyl-
    • 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde
    • DKZPJLZXLKAMDO-UHFFFAOYSA-N
    • 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole
    • 5-Chloro-3-methyl-1-phenyl pyrazole-4-aldehyde
    • 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde
    • 5-Chloro-3-methyl-1-phenyl pyrazole-4-alldehyde
    • 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde
    • STK08154
    • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde (ACI)
    • Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl- (7CI, 8CI)
    • 1-Phenyl-3-methyl-4-formyl-5-chloropyrazole
    • BP-13227
    • C3559
    • AKOS000265664
    • SY079893
    • AC-11882
    • CS-M3111
    • Z56787317
    • ALBB-004688
    • Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-
    • BBL008402
    • 1H-Pyrazole-4-carboxaldehyde, 5-chloro-3-methyl-1-phenyl-
    • SCHEMBL1267498
    • DTXSID10346527
    • J-517354
    • MFCD00100755
    • chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde
    • 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde, 99%
    • 947-95-5
    • STK081541
    • 11G-910
    • EN300-00954
    • MDL: MFCD00100755
    • Inchi: 1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3
    • Chiave InChI: DKZPJLZXLKAMDO-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(C)=NN(C2C=CC=CC=2)C=1Cl

Proprietà calcolate

  • Massa esatta: 220.04000
  • Massa monoisotopica: 220.0403406 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 231
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 34.9
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2.7
  • Peso molecolare: 220.65

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.26
  • Punto di fusione: 143.0 to 148.0 deg-C
  • Punto di ebollizione: 356.1 °C at 760 mmHg
  • Punto di infiammabilità: 169.2 °C
  • Indice di rifrazione: 1.6000 (estimate)
  • PSA: 34.89000
  • LogP: 2.64660
  • Solubilità: Non determinato

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Informazioni sulla sicurezza

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Dati doganali

  • CODICE SA:2933199090
  • Dati doganali:

    Codice doganale cinese:

    2933199090

    Panoramica:

    2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A049002621-5g
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 97%
5g
$299.73 2023-08-31
Alichem
A049002621-25g
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 97%
25g
$856.52 2023-08-31
Chemenu
CM115554-1g
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 95+%
1g
$78 2021-08-06
Chemenu
CM115554-5g
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 95+%
5g
$332 2021-08-06
Chemenu
CM115554-10g
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 95+%
10g
$590 2021-08-06
TRC
C367873-10mg
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5
10mg
$ 50.00 2022-06-01
TRC
C367873-50mg
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5
50mg
$ 65.00 2022-06-01
TRC
C367873-100mg
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5
100mg
$ 80.00 2022-06-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
433853-5G
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
947-95-5 99%
5G
¥2663.52 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C866633-1g
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
947-95-5 ≥98%
1g
996.00 2021-05-17

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
Aminomethylene derivatives of azoles. V. Reaction of aminomethylene derivatives with phosphorus oxychloride
Kvitko, I. Ya.; Porai-Koshits, B. A., Zhurnal Obshchei Khimii, 1966, 2(1), 169-73

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethyl carbonate
Riferimento
Halogenation in carbonate diester solvents
, Japan, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Methanol ;  3 h, reflux
1.2 Reagents: Phosphorus oxychloride ;  1 h, 90 °C
Riferimento
Synthesis and antifungal activity of 2-heterocyclylbenzimidazole derivatives
Chen, Lan; Wei, Ningning; Gao, Jie; Zhou, Wenming, Nongyaoxue Xuebao, 2011, 13(5), 448-452

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane
Riferimento
A facile method for the preparation and cleavage of 1,1-diacetates of aldehydes
Sabitha, Gowravaram; Abraham, Sunny; Ramalingam, T.; Yadav, J. S., Journal of Chemical Research, 2002, (3), 144-146

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 10 °C; 3 - 4 h, 90 - 100 °C
Riferimento
Synthesis and biological activities of novel 1,2,4-triazole thiones and bis(1,2,4-triazole thiones) containing phenylpyrazole and piperazine moieties
Wang, Bao-Lei; Zhang, Li-Yuan; Zhan, Yi-Zhou; Zhang, Yan; Zhang, Xiao; et al, Journal of Fluorine Chemistry, 2016, 184, 36-44

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 1 h, 5 - 120 °C
Riferimento
Design, synthesis, DFT study and antifungal activity of pyrazolecarboxamide derivatives
Mu, Jin-Xia; Shi, Yan-Xia; Yang, Ming-Yan; Sun, Zhao-Hui; Liu, Xing-Hai; et al, Molecules, 2016, 21(1),

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
1.2 Solvents: Dimethylformamide ;  cooled; 2 h, 80 - 85 °C
1.3 Reagents: Potassium carbonate Solvents: Water ;  neutralized, cooled
Riferimento
The tert-amino effect in heterocyclic chemistry: synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives
Prajapati, Dipak; Borah, Kalyan Jyoti, Beilstein Journal of Organic Chemistry, 2007, 3,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  0 °C
1.2 85 °C
Riferimento
New pyrazolyl-dibenzo[b,e][1,4]diazepinones: room temperature one-pot synthesis and biological evaluation
Brahmbhatt, Gaurangkumar C.; Sutariya, Tushar R.; Atara, Hiralben D.; Parmar, Narsidas J.; Gupta, Vivek K.; et al, Molecular Diversity, 2020, 24(2), 355-377

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ;  6 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles through the Duff reaction
de Oliveira, C. H. A.; Mairink, L. M.; Pazini, F.; Liao, L. M.; de Oliveira, A. L.; et al, Synthetic Communications, 2013, 43(12), 1633-1639

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
Syntheses of heterocyclic 2-(tert-butylthio)aldehydes
Becher, Jan; Olesen, Preben H.; Knudsen, Niels A.; Toftlund, Hans, Sulfur Letters, 1986, 4(5), 175-83

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  < 10 °C
1.2 10 °C → 90 °C; 1 h, 90 °C
1.3 Reagents: Water
Riferimento
Synthesis and biological activity of 4-(N-p-trifluoromethylphenyl) aminomethyl 5-substituted phenylthio pyrazole derivatives
Shi, Dabin; Xu, Yingshu; Liu, Jingzi; Ouyang, Guiping, Huaxue Tongbao, 2010, 73(12), 1139-1142

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 2 h, 100 °C; 100 °C → rt
1.2 Solvents: Water ;  cooled
Riferimento
Discovery of Novel Pyrazolo[3,4-b]Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension
Hu, Liqing ; Li, Lijun; Chang, Qi; Fu, Songsen; Qin, Jia; et al, Journal of Medicinal Chemistry, 2020, 63(19), 11215-11234

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 1.5 h, 5 °C → 100 °C
1.3 Solvents: Water ;  cooled
Riferimento
Synthesis of Spirooxindole Analogs Tethered Pyrazole Scaffold as Acetylcholinesterase Inhibitors
Shahidul Islam, Mohammad; Al-Majid, Abdullah Mohammed; Azam, Mohammad; Prakash Verma, Ved; Barakat, Assem ; et al, ChemistrySelect, 2021, 6(48), 14039-14053

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 2 h, 5 °C → 100 °C
Riferimento
Design, synthesis, and biological evaluation of amide imidazole derivatives as novel metabolic enzyme CYP26A1 inhibitors
Sun, Bin; Liu, Kai; Han, Jing; Zhao, Li-yu; Su, Xiao; et al, Bioorganic & Medicinal Chemistry, 2015, 23(20), 6763-6773

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  0 - 5 °C
1.2 0 - 5 °C; 1 h, 5 °C → reflux; cooled
1.3 Reagents: Water ;  0 °C
Riferimento
Preparation of imidazole amide derivatives for treating and/or preventing cancer and proliferative diseases
, China, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 1 h, 5 °C → 120 °C
Riferimento
Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1)
Zhao, Dongmei; Sun, Bin; Ren, Jinhong; Li, Fengrong; Song, Shuai; et al, Bioorganic & Medicinal Chemistry, 2015, 23(6), 1356-1365

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  rt → 10 °C; 3 h, 10 °C → 90 °C; 90 °C → rt
Riferimento
Synthesis of pyrazole oxime esters
Xiao, Hui-quan; Ouyang, Gui-ping; Sun, Xu-dong; Yao, Xian-dong; Bao, Gao-qiang; et al, Hecheng Huaxue, 2005, 13(6), 600-602

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids
Zala, Mayursinh ; Vora, Jwalant J.; Khedkar, Vijay M., ACS Omega, 2023, 8(23), 20262-20271

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  1 h, 90 °C
Riferimento
Chemoselective Synthesis of 5-Alkylamino-1H-pyrazole-4-carbaldehydes by Cesium- and Copper-Mediated Amination
Orrego-Hernandez, Jessica; Cobo, Justo; Portilla, Jaime, European Journal of Organic Chemistry, 2015, 2015(23), 5064-5069

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Raw materials

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Preparation Products

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:947-95-5)5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Numero d'ordine:A1207541
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 03:47
Prezzo ($):482.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:947-95-5)5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
A1207541
Purezza:99%
Quantità:25g
Prezzo ($):482.0
Email